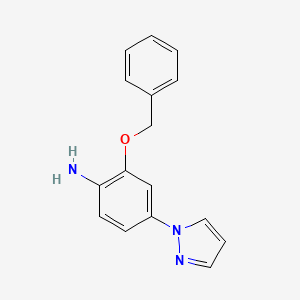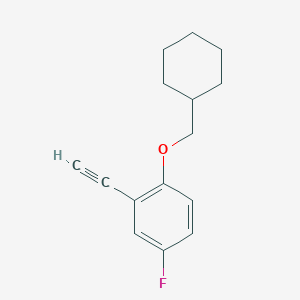
1-(Cyclohexylmethoxy)-2-ethynyl-4-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclohexylmethoxy)-2-ethynyl-4-fluorobenzene is a chemical compound characterized by a benzene ring substituted with a cyclohexylmethoxy group, an ethynyl group, and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethoxy)-2-ethynyl-4-fluorobenzene typically involves the following steps:
Bromination: The starting material, benzene, undergoes bromination to introduce a bromine atom at the para position, forming 4-bromobenzene.
Fluorination: The bromine atom is then substituted with a fluorine atom through a nucleophilic aromatic substitution reaction, yielding 4-fluorobenzene.
Cyclohexylmethoxy Introduction: The fluorobenzene is then reacted with cyclohexylmethanol in the presence of a strong base to introduce the cyclohexylmethoxy group, forming 1-(cyclohexylmethoxy)-4-fluorobenzene.
Ethynylation: Finally, the ethynyl group is introduced through a Sonogashira cross-coupling reaction, resulting in the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
化学反応の分析
Types of Reactions: 1-(Cyclohexylmethoxy)-2-ethynyl-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorine atom can be reduced to a hydrogen atom, resulting in a different functional group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) can be used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of a hydrogenated derivative.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学的研究の応用
1-(Cyclohexylmethoxy)-2-ethynyl-4-fluorobenzene has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe in biological studies to understand molecular interactions and pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 1-(Cyclohexylmethoxy)-2-ethynyl-4-fluorobenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
類似化合物との比較
1-(Cyclohexylmethoxy)-2-ethynyl-4-fluorobenzene can be compared with other similar compounds, such as:
1-(Cyclohexylmethoxy)-2-ethynylbenzene: Lacks the fluorine atom, leading to different reactivity and properties.
1-(Cyclohexylmethoxy)-4-fluorobenzene: Lacks the ethynyl group, resulting in different chemical behavior.
2-Ethynyl-4-fluorobenzene: Lacks the cyclohexylmethoxy group, affecting its solubility and reactivity.
特性
分子式 |
C15H17FO |
|---|---|
分子量 |
232.29 g/mol |
IUPAC名 |
1-(cyclohexylmethoxy)-2-ethynyl-4-fluorobenzene |
InChI |
InChI=1S/C15H17FO/c1-2-13-10-14(16)8-9-15(13)17-11-12-6-4-3-5-7-12/h1,8-10,12H,3-7,11H2 |
InChIキー |
IJPQVILCMHTJOF-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=CC(=C1)F)OCC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


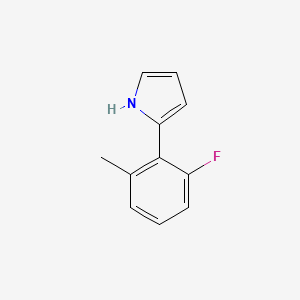
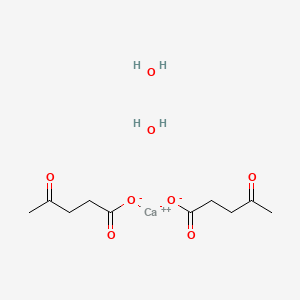
![3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[2,1-b][1,3]oxazine](/img/structure/B15340361.png)
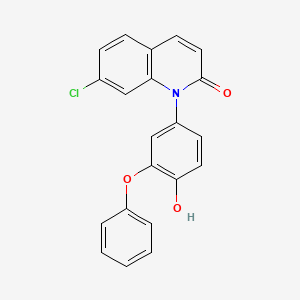

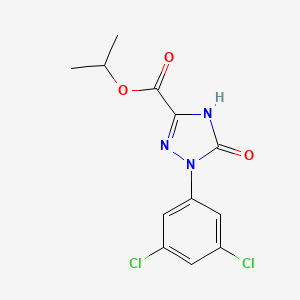
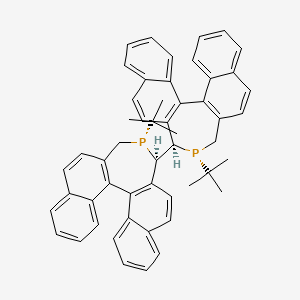
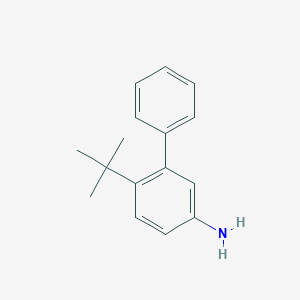
![1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15340412.png)
![[4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate](/img/structure/B15340421.png)
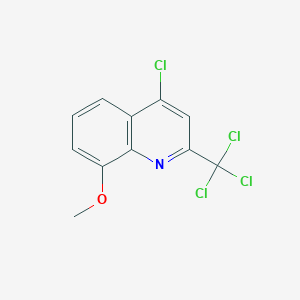
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B15340425.png)

